molecular formula C21H28N6O2 B2975064 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide CAS No. 2034407-73-1

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide

Cat. No.: B2975064
CAS No.: 2034407-73-1
M. Wt: 396.495
InChI Key: CPFQDTSGBOZEOK-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring system, which is known for its wide range of biological activities, and is conjugated to a chroman carboxamide structure, providing unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One synthetic route involves the reaction of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with chroman-2-carboxylic acid under specific conditions to form the desired compound. Key reaction conditions might include:

  • Solvent: : Dimethylformamide (DMF) or another polar aprotic solvent.

  • Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.

  • Temperature: : The reaction typically takes place at elevated temperatures, around 70-80°C.

Industrial Production Methods

In an industrial setting, this synthesis can be scaled up by employing continuous flow chemistry techniques to ensure consistent quality and yield. Batch reactors are also used with automated control of reaction parameters to optimize the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the triazine ring.

  • Reduction: : Reduction can target the triazine ring or the chroman structure.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine or chroman rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents like thionyl chloride or bromine, in the presence of a base like pyridine.

Major Products

  • Oxidation: : N-oxides or sulfoxides can be formed.

  • Reduction: : Reduced forms of the triazine or chroman rings.

  • Substitution: : Halogenated derivatives or other substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is used as a precursor for the synthesis of complex molecules. Its unique structure makes it a valuable building block.

Biology

This compound has potential applications in medicinal chemistry due to its triazine core, which is known for antimicrobial, anticancer, and antiviral properties. Research is ongoing to explore its efficacy and mechanism of action in biological systems.

Medicine

In medicinal research, derivatives of this compound are investigated for their pharmacological activities, particularly in the development of new therapeutic agents for various diseases.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring interacts with nucleophilic sites in proteins or DNA, modulating their function and leading to biological effects. The chroman carboxamide moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide

Uniqueness

Compared to similar compounds, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide exhibits unique properties due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic profile. This uniqueness makes it a promising candidate for further research and development in various scientific and industrial fields.

Conclusion

This compound is a versatile compound with significant potential across chemistry, biology, medicine, and industry. Its unique structure and reactivity offer numerous opportunities for scientific exploration and practical applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-26(2)20-23-18(24-21(25-20)27-12-6-3-7-13-27)14-22-19(28)17-11-10-15-8-4-5-9-16(15)29-17/h4-5,8-9,17H,3,6-7,10-14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQDTSGBOZEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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